({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile
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Overview
Description
The compound ({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile
is an organic molecule that contains a pyrrole ring and a malononitrile group . It is an electron-rich derivative and can be used as an intermediate in the production of dyes and pigments .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the pyrrole ring and the introduction of the malononitrile group . The exact synthetic route would depend on the specific requirements of the reaction, such as the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as FT-IR, UV–vis, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from precursor molecules and its reactions with other compounds to form products . The exact reactions would depend on the specific conditions of the reaction, such as the temperature, pressure, and the presence of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques, such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . These techniques can provide information about the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-9-16(10-15(11-19)12-20)14(2)22(13)18-7-5-17(6-8-18)21(3)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRSZDHJOLPNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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